Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator. It is a member of the kallikrein-kinin system, which is associated with inflammatory response pathways mediating diverse functions in vascular permeability, including thrombosis and blood coagulation . Bradykinin signals through Bradykinin Receptor B2, a G protein-coupled receptor, leading to the activation of various downstream molecules .
Preparation Methods
The synthesis of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- involves several steps. The synthetic route typically includes the protection of functional groups, coupling reactions, and deprotection steps. Industrial production methods often utilize solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides with high purity . The reaction conditions usually involve the use of coupling reagents like HBTU or DIC, and the reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Scientific Research Applications
Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is utilized to investigate signaling pathways and cellular responses to inflammatory stimuli . In medicine, it is studied for its role in various pathological conditions, including chronic pain, vasculopathy, neuropathy, obesity, diabetes, and cancer . Additionally, it has industrial applications in the development of therapeutic agents targeting bradykinin receptors .
Mechanism of Action
The mechanism of action of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- involves its interaction with Bradykinin Receptor B2, a G protein-coupled receptor. Upon binding to the receptor, it activates a signaling cascade involving phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT pathways . This leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and calcium ions, which modulate the production of nitric oxide or prostaglandins . These signaling events result in vasodilation, increased vascular permeability, and inflammatory responses .
Comparison with Similar Compounds
Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- is unique in its structure and function compared to other similar compounds. Similar compounds include lysyl-bradykinin (kallidin), which has a similar sequence but differs in its amino acid composition . Another similar compound is des-Arg9-bradykinin, which lacks the C-terminal arginine residue and has different receptor binding properties . The uniqueness of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- lies in its specific interaction with Bradykinin Receptor B2 and its role in mediating inflammatory responses .
Properties
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O12/c51-32(15-7-19-56-49(52)53)45(73)64-22-10-18-38(64)47(75)65-27-31(67)25-39(65)43(71)58-26-40(68)59-34(23-29-11-3-1-4-12-29)41(69)62-36(28-66)46(74)63-21-9-17-37(63)44(72)61-35(24-30-13-5-2-6-14-30)42(70)60-33(48(76)77)16-8-20-57-50(54)55/h1-6,11-14,31-39,66-67H,7-10,15-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRLHZCEMXTCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.